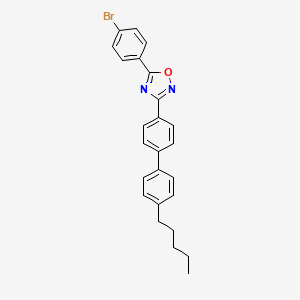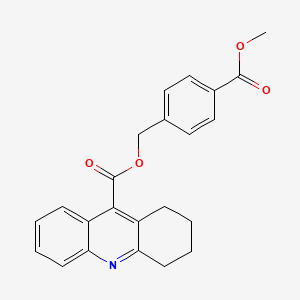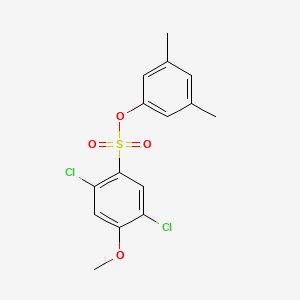![molecular formula C18H19F3N2O3S B4627653 N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4627653.png)
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves strategies like the base-catalyzed conjugate addition reaction, as seen in the synthesis of functionalized sulfones using ethyl glyoxylate N-tosylhydrazone as a sulfonyl anion surrogate (Fernández et al., 2014). This method demonstrates a general approach to creating compounds with similar sulfonyl and ethyl groups, potentially applicable to the target compound.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been characterized through methods like single-crystal X-ray diffraction, highlighting the precision with which complex organic molecules can be understood (Ma et al., 2008). These analyses provide a foundation for understanding the geometric configuration and atomic arrangement of the target compound.
Chemical Reactions and Properties
Investigations into the chemical reactivity of similar compounds, such as the sulfonyl methylation reactions of electron-rich heteroarenes, offer insights into the types of reactions the target compound might undergo (Liu & Li, 2016). These studies illuminate the chemical behavior and potential reactivity patterns of compounds with sulfonyl groups in their structure.
Physical Properties Analysis
Physical properties, such as thermal stability and solubility, are crucial for understanding the behavior of organic compounds under various conditions. While specific data on the target compound are not available, related research on N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide demonstrates the importance of studying these properties for applications (Shin & Cairns, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules and stability under different chemical conditions, are essential for understanding the utility and safety of organic compounds. For instance, studies on the reactivity of sulfonamide compounds provide valuable information on their potential interactions and the factors influencing their chemical behavior (Sarojini et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Sulfones
Research shows that ethyl glyoxylate N-tosylhydrazone can act as an excellent sulfonyl anion surrogate in base-catalyzed conjugate addition reactions with enones and enals. This process, known as the sulfa-Michael reaction, allows for the direct synthesis of γ-keto- and γ-hydroxy sulfones with high yield and chemoselectivity. Such reactions are crucial for the synthesis of sulfones, which have various applications in pharmaceuticals and agrochemicals (Fernández et al., 2014).
Microbial Production of Drug Metabolites
Another study demonstrates the use of a microbial-based system for producing mammalian metabolites of a biaryl-bis-sulfonamide compound. This approach enables the generation of significant quantities of drug metabolites for structural characterization and provides standards for monitoring drug metabolites during clinical investigations. Such biocatalytic systems are invaluable for drug development and understanding drug metabolism (Zmijewski et al., 2006).
Novel Insecticides
Research into flubendiamide, a compound with a unique chemical structure including a sulfonylalkyl group, shows its potential as a novel class of insecticides. Its unique mode of action and high efficacy against resistant strains of lepidopterous pests highlight the importance of chemical innovation in addressing global agricultural challenges (Tohnishi et al., 2005).
Environmental Implications of Perfluoroalkane Sulfonates
The study of N-ethyl perfluorooctane sulfonamide (N-EtFOSA) in plants illustrates the environmental behavior and biotransformation of sulfonamide-based compounds. Understanding how these compounds interact with ecosystems is crucial for evaluating their environmental impact and guiding the development of safer chemicals (Zhao et al., 2018).
Eigenschaften
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c1-3-23(27(25,26)14-10-8-13(2)9-11-14)12-17(24)22-16-7-5-4-6-15(16)18(19,20)21/h4-11H,3,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGDFEZUSBXLKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4627576.png)
![4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide](/img/structure/B4627580.png)
![diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4627585.png)
![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4627591.png)



![4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-naphthyl]morpholine](/img/structure/B4627615.png)


![methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4627643.png)
![3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid](/img/structure/B4627658.png)
![5-[(7-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627664.png)
